TOR VI

Description

Structure

3D Structure

Properties

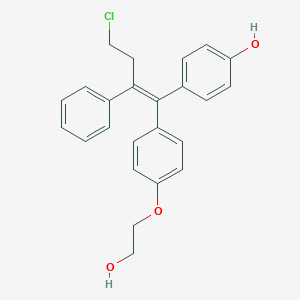

IUPAC Name |

4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISISSTPNAJAQFE-VHXPQNKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCO)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)O)\C3=CC=C(C=C3)OCCO)/CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128585-01-3 |

Source

|

| Record name | 4'-Hydroxyospemifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-HYDROXYOSPEMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QE6RRB4CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the mTOR Signaling Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to orchestrate cellular responses.[1][3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders like diabetes and obesity, and neurological conditions, making it a critical target for drug development.[1][3][5] This guide provides a detailed overview of the core mTOR signaling network, quantitative data on pathway activation, key experimental protocols for its study, and visual representations of its complex interactions.

Core Components: mTORC1 and mTORC2

mTOR's functions are dictated by the specific protein complex it is a part of. mTORC1 and mTORC2 have distinct components, upstream regulators, downstream substrates, and cellular functions.[3][4]

-

mTOR Complex 1 (mTORC1): This complex is a master regulator of cell growth and proliferation.[4] Its key function is to promote anabolic processes, such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[4][6] mTORC1 is defined by its core components: mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[1][7] It also associates with inhibitory components PRAS40 and DEPTOR.[1][4][7] A defining characteristic of mTORC1 is its sensitivity to the allosteric inhibitor rapamycin.[3][4]

-

mTOR Complex 2 (mTORC2): This complex is crucial for cell survival, metabolism, and cytoskeletal organization.[3][4] Unlike mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment.[3] Its unique core components are Rictor (rapamycin-insensitive companion of mTOR) and mSIN1 (mammalian stress-activated map kinase-interacting protein 1).[4][8] It shares mTOR, mLST8, and DEPTOR with mTORC1 and also includes Protor1/2.[4][9] mTORC2's primary roles include activating key kinases like Akt, SGK1, and PKCα.[4]

Figure 1: Core components of the mTORC1 and mTORC2 complexes.

Upstream Signaling: Integration of Cellular Cues

mTOR complexes integrate a multitude of environmental signals to make decisions about cell growth and metabolism. The upstream regulation of mTORC1 is particularly complex and well-understood.

mTORC1 Regulation:

-

Growth Factors (Insulin, IGF-1): Growth factors activate the PI3K-Akt signaling pathway.[3] Akt directly phosphorylates and inhibits the tuberous sclerosis complex (TSC1/TSC2), a potent inhibitor of mTORC1.[4] The TSC complex is a GTPase-activating protein (GAP) for the small GTPase Rheb.[4] By inhibiting the TSC complex, Akt leads to an accumulation of GTP-bound Rheb, which directly binds to and activates mTORC1.[4]

-

Amino Acids: The presence of amino acids, particularly leucine and arginine, is sensed by the Rag GTPases.[3][10] In an amino acid-replete state, Rag GTPases become active and recruit mTORC1 to the lysosomal surface, where its activator, Rheb, resides.[4] This colocalization is essential for mTORC1 activation.

-

Energy Status (AMP/ATP Ratio): The AMP-activated protein kinase (AMPK) is the cell's primary energy sensor.[3] Under low energy conditions (high AMP/ATP ratio), AMPK is activated and phosphorylates both TSC2 and Raptor, leading to the inhibition of mTORC1 activity to conserve energy.[10]

-

Stress (Hypoxia, DNA Damage): Various cellular stressors can inhibit mTORC1 signaling, often through pathways that converge on the TSC complex or by activating AMPK.[10][11]

mTORC2 Regulation: The regulation of mTORC2 is less defined than that of mTORC1. It is primarily activated by growth factor signaling through the PI3K pathway.[12] The binding of PI3K-generated PIP3 to the mSIN1 subunit of mTORC2 is thought to relieve autoinhibition and promote its kinase activity.[12] Ribosome association has also been implicated in mTORC2 activation.

Figure 2: Upstream regulation of the mTORC1 signaling pathway.

Downstream Effectors and Cellular Functions

Activated mTORC1 and mTORC2 phosphorylate a multitude of substrates to control key cellular processes.

mTORC1 Downstream Pathways:

-

Protein Synthesis: This is a primary output of mTORC1 activation.[12] mTORC1 phosphorylates two key effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 promotes mRNA biogenesis, translation initiation, and elongation.[12][13]

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the translation initiation factor eIF4E.[13] This allows eIF4E to participate in the formation of the eIF4F complex, which is required for cap-dependent translation.[12]

-

-

Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides, providing the necessary building blocks for new cells.

-

Autophagy Inhibition: In nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. This prevents the cell from degrading its own components when resources are plentiful.

mTORC2 Downstream Pathways:

-

Cell Survival and Proliferation: mTORC2 phosphorylates Akt at a key serine residue (Ser473), leading to its full activation.[14] Fully active Akt then promotes cell survival by inhibiting apoptotic factors and drives proliferation.

-

Cytoskeletal Organization: mTORC2 regulates the actin cytoskeleton through its phosphorylation of Protein Kinase C alpha (PKCα), influencing cell shape and motility.[2][4]

-

Metabolism: Through phosphorylation of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), mTORC2 controls ion transport and growth.[2][4]

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of mTORC2 Signaling | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

The Role of mTOR in Cellular Metabolism and Aging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, and metabolism.[1][2] Functioning as a critical nutrient and energy sensor, the mTOR signaling network integrates a variety of upstream signals, including growth factors, amino acids, glucose, and cellular energy status, to control a vast array of downstream anabolic and catabolic processes.[3][4] Dysregulation of the mTOR pathway is implicated in a multitude of human pathologies, most notably cancer and metabolic disorders.[1][5] Furthermore, a growing body of evidence has solidified mTOR's role as a key modulator of the aging process and a promising target for interventions aimed at extending healthspan and lifespan.[6][7] This technical guide provides a comprehensive overview of the multifaceted role of mTOR in cellular metabolism and aging, with a focus on the core signaling pathways, quantitative experimental data, and detailed methodologies for researchers in the field.

The mTOR Signaling Network: A Master Regulator of Cellular Processes

mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique upstream regulators and downstream targets.[2][8]

1.1. mTOR Complex 1 (mTORC1): The Nutrient-Sensing Hub

mTORC1 is the primary complex responsible for sensing nutrient availability and is acutely sensitive to inhibition by the macrolide rapamycin.[9] Its activation is a critical checkpoint for cell growth and proliferation.

-

Upstream Regulation: A complex network of signaling pathways converges on mTORC1. Growth factors such as insulin and IGF-1 activate the PI3K-Akt pathway, which in turn inhibits the TSC1/TSC2 complex, a major negative regulator of mTORC1.[3] The presence of amino acids, particularly leucine, is sensed by the Rag GTPases, which facilitate the translocation of mTORC1 to the lysosomal surface for activation. Cellular energy levels are monitored by AMP-activated protein kinase (AMPK), which, under conditions of low energy (high AMP:ATP ratio), inhibits mTORC1 activity.[3]

-

Downstream Effectors: Once activated, mTORC1 promotes protein synthesis through the phosphorylation and activation of S6 kinase 1 (S6K1) and the phosphorylation and inhibition of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10] mTORC1 also stimulates lipid and nucleotide synthesis and mitochondrial biogenesis to support cell growth.[11][12] Conversely, mTORC1 suppresses catabolic processes, most notably autophagy, through the inhibitory phosphorylation of ULK1, a key kinase in the autophagy initiation complex.[13][14]

1.2. mTOR Complex 2 (mTORC2): A Key Player in Cell Survival and Metabolism

mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[8] Its upstream regulation is less understood than that of mTORC1 but is known to be activated by growth factors through the PI3K pathway.[15] A primary downstream target of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[16] Activated Akt, in turn, promotes cell survival and glucose metabolism.

Quantitative Data on mTOR's Role in Aging and Metabolism

The inhibition of mTOR signaling, either genetically or pharmacologically (e.g., with rapamycin), has been consistently shown to extend lifespan across a wide range of species, from yeast to mammals.[6][17] Caloric restriction (CR), a robust and reproducible intervention for extending lifespan, is also known to exert its effects at least in part through the inhibition of mTOR signaling.[18]

Table 1: Effects of Rapamycin on Lifespan in Mice

| Mouse Strain | Sex | Rapamycin Dose | Treatment Start Age | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |

| Genetically Heterogeneous (UM-HET3) | Male | 14 ppm in diet | 20 months | 9 | 14 | [17] |

| Genetically Heterogeneous (UM-HET3) | Female | 14 ppm in diet | 20 months | 14 | 10 | [17] |

| C57BL/6 | Male | 8 mg/kg/day injection | 3 months | Up to 60% | Not Reported | [19] |

| C57BL/6 | Male | 42 ppm in diet | 9 months | 23 | Not Reported | [12] |

| C57BL/6 | Female | 42 ppm in diet | 9 months | 26 | Not Reported | [12] |

| Genetically Heterogeneous | Male | 42 ppm in diet | 20 months | 9-11 | Not Reported | [20] |

| Genetically Heterogeneous | Female | 42 ppm in diet | 20 months | 15 | 40 | [20] |

Table 2: Effects of Caloric Restriction on Lifespan and mTOR Signaling

| Organism | Caloric Restriction Level | Median Lifespan Extension (%) | Effect on mTORC1 Activity | Reference |

| Mice | 40% | ~35 | Decreased | [21] |

| Mice | 20% | Not specified, but less than 40% CR | Decreased | [22] |

| Rhesus Monkeys | 30% | Ongoing study, reduced age-related muscle loss | Not specified | [23] |

| Mice | 40% | 9 months longer than ad libitum | Not specified | [22] |

Table 3: Quantitative Effects of mTOR Inhibition on Downstream Targets

| Cell/Tissue Type | Treatment | Target | Change in Phosphorylation | Reference |

| Various Cell Lines | Rapamycin (1-3h) | 4E-BP1 | Decreased | [24] |

| Various Cell Lines | Rapamycin (6-24h) | 4E-BP1 | Recovered/Hyperphosphorylated | [24] |

| Various Cell Lines | Rapamycin (24h+) | S6K | Continuously Inhibited | [25] |

| Rat Skeletal Muscle | Rapamycin + Leucine Gavage | S6K1 (Thr389) | 98% Decrease vs. Leucine alone | [17] |

| Rat Skeletal Muscle | Rapamycin + Leucine Gavage | 4E-BP1 (γ-form) | 88% Decrease vs. Leucine alone | [17] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is crucial for a comprehensive understanding of mTOR's function.

Caption: Overview of the mTOR signaling network, highlighting upstream inputs and downstream outputs of mTORC1 and mTORC2.

Caption: A streamlined workflow for Western blot analysis of phosphorylated proteins.

Detailed Experimental Protocols

4.1. mTORC1 Kinase Assay

This protocol allows for the in vitro measurement of mTORC1 kinase activity from immunoprecipitated mTORC1 complexes.[1]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation of mTORC1:

-

Incubate cell lysates with an anti-Raptor antibody to specifically pull down the mTORC1 complex.

-

Add protein A/G agarose beads to capture the antibody-mTORC1 complex.

-

Wash the immunoprecipitates extensively with wash buffers to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the mTORC1-bound beads in kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

-

Add a purified substrate, such as recombinant 4E-BP1, and ATP to initiate the reaction.

-

Incubate at 30°C for 30 minutes with gentle agitation.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

4.2. Western Blotting for Phosphorylated Proteins

This protocol is essential for detecting changes in the phosphorylation status of mTOR signaling components.

-

Sample Preparation:

-

Lyse cells or tissues in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Protein Transfer:

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-S6K1 Thr389).

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.

-

4.3. Autophagy Flux Assay (LC3-II Turnover)

This assay measures the rate of autophagic degradation, providing a more accurate assessment of autophagy than static LC3-II levels.[13]

-

Cell Treatment:

-

Culture cells under desired experimental conditions.

-

Treat one set of cells with a lysosomal inhibitor, such as bafilomycin A1 or chloroquine, for a defined period (e.g., 2-4 hours). This will block the degradation of autophagosomes.

-

Maintain a parallel set of untreated cells as a control.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and perform Western blotting as described above.

-

Probe the membrane with an antibody that recognizes both LC3-I (the cytosolic form) and LC3-II (the lipidated, autophagosome-associated form).

-

-

Analysis:

-

Quantify the band intensities for LC3-II in both the treated and untreated samples.

-

Autophagic flux is determined by the difference in LC3-II levels between the inhibitor-treated and untreated cells. An increase in LC3-II upon lysosomal inhibition indicates active autophagic flux.

-

4.4. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a widely used cytochemical marker for senescent cells.[9]

-

Cell Fixation:

-

Wash cultured cells with PBS.

-

Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Incubate the cells at 37°C (without CO2) overnight in a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0.

-

-

Visualization:

-

Observe the cells under a light microscope. Senescent cells will stain blue due to the activity of β-galactosidase at this acidic pH.

-

4.5. Measurement of Mitochondrial Respiration

This protocol allows for the assessment of mitochondrial function, which is often modulated by mTOR signaling.[16]

-

Cell Preparation:

-

Plate cells in a specialized microplate for extracellular flux analysis.

-

Allow the cells to adhere and equilibrate.

-

-

Assay Medium:

-

Replace the culture medium with a low-buffered assay medium supplemented with substrates for mitochondrial respiration (e.g., glucose, pyruvate, glutamine).

-

-

Extracellular Flux Analysis:

-

Use an extracellular flux analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

Perform a "mitochondrial stress test" by sequentially injecting pharmacological agents that modulate mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP: An uncoupling agent, to determine maximal respiratory capacity.

-

Rotenone and Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Conclusion

The mTOR signaling pathway is a cornerstone of cellular regulation, intricately linking nutrient availability to fundamental metabolic processes and, consequently, to the aging process itself. A comprehensive understanding of this network, from its molecular components to its physiological outputs, is paramount for researchers and drug development professionals. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for investigating the multifaceted role of mTOR and for the development of novel therapeutic strategies targeting age-related diseases and promoting healthy longevity. The continued exploration of the mTOR network promises to unveil further insights into the fundamental mechanisms of life and aging.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin extends murine lifespan but has limited effects on aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 6. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]

- 7. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 8. Caloric restriction effects on liver mTOR signaling are time-of-day dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. buckinstitute.org [buckinstitute.org]

- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]

- 21. Active phase calorie restriction enhances longevity, UT Southwestern neuroscience study reveals : Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 22. news-medical.net [news-medical.net]

- 23. Caloric Restriction and Aging: Studies in Mice and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

upstream regulators and downstream effectors of mTORC1

An In-depth Technical Guide to the Upstream Regulators and Downstream Effectors of mTORC1

Abstract

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy status, and stress. mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][4] mTORC1, the focus of this guide, is a master growth regulator that couples environmental cues with anabolic processes, such as protein, lipid, and nucleotide synthesis, while concurrently inhibiting catabolic processes like autophagy.[4] Its core components include mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and the non-core components PRAS40 and DEPTOR.[3][4] Given its critical role, dysregulation of the mTORC1 signaling pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders like diabetes and obesity, and neurodegenerative conditions.[1][3] This technical guide provides a comprehensive overview of the upstream signaling inputs that regulate mTORC1 activity and the downstream effector pathways through which it controls cellular physiology.

Upstream Regulation of mTORC1

The activity of mTORC1 is exquisitely controlled by a sophisticated network of signaling pathways that sense and relay information about the cell's environment. The convergence of these signals on the lysosomal surface is a critical event for mTORC1 activation.

Growth Factors and the PI3K/Akt Pathway

Growth factors such as insulin and insulin-like growth factor 1 (IGF-1) are potent activators of mTORC1. This signaling is primarily mediated through the phosphoinositide 3-kinase (PI3K)/Akt pathway.[5][6][7]

-

Activation Cascade : Upon growth factor receptor stimulation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][7]

-

Akt Recruitment and Activation : PIP3 acts as a docking site for kinases such as PDK1 and Akt, leading to the full activation of Akt through phosphorylation.[5][7]

-

TSC Complex Inhibition : A key substrate of activated Akt is the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[4][5] Akt phosphorylates TSC2, which inhibits the complex's GTPase-activating protein (GAP) activity.[5][8]

-

Rheb Activation : The TSC complex functions as a GAP for the small GTPase Ras homolog enriched in brain (Rheb).[4][5][8] Inhibition of the TSC complex allows Rheb to accumulate in its active, GTP-bound state at the lysosomal membrane.[4][5]

-

mTORC1 Activation : GTP-bound Rheb directly binds to and allosterically activates mTORC1, which has been recruited to the lysosome by amino acid-dependent signals.[3][4][5]

Amino Acids and the Rag GTPase Pathway

Amino acids, particularly leucine and arginine, are essential for mTORC1 activation, signaling independently of the PI3K/Akt pathway.[4] This pathway ensures that mTORC1 is active only when sufficient building blocks for protein synthesis are available.

-

Amino Acid Sensing : Intracellular amino acids are sensed by various proteins. For instance, Sestrin2 acts as a sensor for leucine, while CASTOR1 senses arginine.[5]

-

Rag GTPase Activation : Amino acid sufficiency leads to the activation of the Rag GTPases, which exist as heterodimers (RagA/B and RagC/D). This process is facilitated by the Ragulator complex, which anchors the Rag proteins to the lysosome and acts as a guanine nucleotide exchange factor (GEF) for RagA/B.[3][4][5] In the presence of amino acids, RagA/B is loaded with GTP.

-

mTORC1 Recruitment : The GTP-loaded RagA/B in the Rag heterodimer directly interacts with Raptor, recruiting the entire mTORC1 complex from the cytoplasm to the lysosomal surface.[5][9] This colocalization with the activator Rheb is the critical step for its subsequent activation.[3][5]

Energy and Stress Sensing

mTORC1 activity is tightly coupled to the cell's energy status and the presence of cellular stress.

-

Energy Status (AMP:ATP Ratio) : Low cellular energy, reflected by a high AMP:ATP ratio, activates AMP-activated protein kinase (AMPK).[5] AMPK inhibits mTORC1 through two primary mechanisms:

-

It directly phosphorylates and activates TSC2, enhancing its GAP activity towards Rheb and thereby inhibiting mTORC1.[7]

-

It can also directly phosphorylate Raptor, contributing to mTORC1 inhibition.

-

-

Hypoxia : Low oxygen conditions induce the expression of REDD1, which activates the TSC complex, leading to the suppression of mTORC1 signaling.[4]

-

DNA Damage : DNA damage can activate p53, which in turn increases the expression of mTORC1 inhibitors, including TSC2.[4]

Caption: Upstream signals controlling mTORC1 activity.

Table 1: Key Upstream Regulators of mTORC1

| Regulator | Input Signal | Effect on mTORC1 | Key Mediators |

| Akt | Growth Factors (Insulin, IGF-1) | Activation | PI3K, TSC1/TSC2, Rheb |

| Rag GTPases | Amino Acids (Leucine, Arginine) | Activation | Ragulator, v-ATPase |

| AMPK | Low Energy (High AMP:ATP ratio) | Inhibition | TSC1/TSC2, Raptor |

| REDD1 | Hypoxia, Cellular Stress | Inhibition | TSC1/TSC2 |

| p53 | DNA Damage | Inhibition | TSC2 |

Downstream Effectors of mTORC1

Once activated, mTORC1 phosphorylates a host of downstream substrates to promote a coordinated program of cell growth and proliferation.

Protein Synthesis

A primary function of mTORC1 is to stimulate protein synthesis. It achieves this by regulating key components of the translation machinery.

-

S6 Kinase 1 (S6K1) : mTORC1 directly phosphorylates and activates S6K1.[6][10] Activated S6K1 phosphorylates several targets, including ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs, such as those encoding ribosomal proteins and translation factors.[10][11]

-

4E-Binding Protein 1 (4E-BP1) : In its hypophosphorylated state, 4E-BP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E).[1][10] mTORC1 phosphorylates 4E-BP1 at multiple sites, causing its dissociation from eIF4E.[10][12] This liberates eIF4E to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation.[10][12]

Lipid and Nucleotide Synthesis

mTORC1 promotes the synthesis of macromolecules essential for building new cells.

-

Lipid Synthesis : mTORC1 activation promotes de novo lipogenesis through the activation of the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1).[11] This leads to the increased expression of numerous genes involved in fatty acid and cholesterol biosynthesis.[11]

-

Nucleotide Synthesis : mTORC1 stimulates both purine and pyrimidine synthesis to support DNA replication and ribosome biogenesis.[11][13] It enhances pyrimidine synthesis through S6K1-mediated phosphorylation of the rate-limiting enzyme CAD and boosts purine synthesis by controlling the mitochondrial tetrahydrofolate cycle.[11]

Inhibition of Catabolic Processes

To ensure that anabolic processes dominate during growth, mTORC1 actively suppresses cellular catabolism.

-

Autophagy : Autophagy is a process of cellular self-digestion that is activated during nutrient starvation. mTORC1 directly inhibits the initiation of autophagy by phosphorylating and inactivating the ULK1 complex (containing ULK1, Atg13, and FIP200).[1]

-

Lysosome Biogenesis : mTORC1 controls lysosome biogenesis by phosphorylating the Transcription Factor EB (TFEB), which sequesters it in the cytoplasm.[4] When mTORC1 is inactive (e.g., during starvation), dephosphorylated TFEB translocates to the nucleus and drives the expression of a network of genes involved in autophagy and lysosome formation.[4]

Caption: Key downstream pathways regulated by mTORC1.

Table 2: Major Downstream Effectors and Processes Regulated by mTORC1

| Effector | Cellular Process | mTORC1-mediated Action | Consequence |

| S6K1 | Protein Synthesis, Cell Growth | Phosphorylation and activation | Promotes mRNA biogenesis and translation of ribosomal proteins |

| 4E-BP1 | Protein Synthesis | Hyperphosphorylation | Releases eIF4E to initiate cap-dependent translation |

| SREBP1 | Lipid Synthesis | Activation of processing | Upregulates expression of lipogenic genes |

| CAD | Nucleotide Synthesis | S6K1-mediated phosphorylation | Stimulates de novo pyrimidine synthesis |

| ULK1 Complex | Autophagy | Phosphorylation and inhibition | Blocks the initiation of autophagy |

| TFEB | Lysosome Biogenesis | Phosphorylation and cytoplasmic sequestration | Prevents transcription of lysosomal and autophagy genes |

Quantitative Data & Drug Development

The central role of mTORC1 in cell growth has made it a major target for drug development, particularly in oncology.[7]

Table 3: Quantitative Dynamics of mTORC1 Activation

The activation of mTORC1 is a dynamic process that can be quantified by measuring the phosphorylation of its downstream targets over time.

| Condition | Target | Phosphorylation Site | Time Post-Stimulation | Fold Change | Cell Type |

| Amino Acid Re-stimulation | S6K | Thr389 | 5 minutes | Peak Activation | HEK-293 |

| Amino Acid Re-stimulation | S6K | Thr389 | 30 minutes | Sustained Activation | HEK-293 |

| ER Stress (Tunicamycin) | S6 | Ser235/236 | 15 minutes | ~2.5x | Neonatal Rat Cardiomyocytes |

| ER Stress (Tunicamycin) | S6 | Ser235/236 | 4 hours | ~3.0x | Neonatal Rat Cardiomyocytes |

Data compiled from representative studies to illustrate typical dynamics.[9][14]

Table 4: Representative mTOR Inhibitors

Inhibitors targeting the mTOR pathway are classified into several generations, from allosteric inhibitors like rapamycin to ATP-competitive kinase inhibitors.

| Inhibitor | Type | Target(s) | Representative IC₅₀ (nM) |

| Rapamycin (Sirolimus) | 1st Gen (Allosteric) | mTORC1 | ~0.1 nM (in complex with FKBP12) |

| Everolimus (RAD001) | 1st Gen (Rapalog) | mTORC1 | ~1-2 nM |

| Dactolisib (BEZ235) | 2nd Gen (Dual Inhibitor) | PI3K / mTOR | PI3Kα: 4 nM; mTOR: 6 nM |

| Vistusertib (AZD2014) | 2nd Gen (TORKi) | mTOR | ~2.8 nM |

| RapaLink-1 | 3rd Gen (Dual-binding) | mTORC1 | ~0.2 nM |

IC₅₀ values can vary significantly based on the assay and cell type.[1][2][15]

Key Experimental Protocols

Studying the mTORC1 pathway requires a variety of molecular and cellular biology techniques.[16][17]

Western Blotting for mTORC1 Activity

This is the most common method to assess mTORC1 pathway activity by measuring the phosphorylation status of its downstream effectors.

-

Cell Culture and Treatment : Culture cells to ~80% confluency. Apply experimental conditions (e.g., serum starvation followed by growth factor stimulation, amino acid withdrawal/re-addition, or drug treatment) for the desired time points.

-

Lysis : Wash cells with ice-cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Denature protein lysates and separate them by size on a polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), or their total protein counterparts).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Immunofluorescence for mTORC1 Localization

This technique is used to visualize the subcellular localization of mTORC1, particularly its crucial translocation to the lysosome upon amino acid stimulation.[9]

-

Cell Culture : Grow cells on sterile glass coverslips in a petri dish.

-

Treatment : Apply experimental conditions (e.g., amino acid starvation for 1 hour, followed by re-stimulation for 10 minutes).

-

Fixation and Permeabilization : Fix cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining :

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-mTOR and mouse anti-LAMP1, a lysosomal marker) overnight at 4°C.

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour.

-

-

Mounting and Imaging : Mount coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).

-

Analysis : Acquire images using a confocal microscope. Analyze the colocalization between mTOR and LAMP1 signals to quantify lysosomal localization.

References

- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dynamics of mTORC1 activation in response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A quantitative transcriptomic analysis of the physiological significance of mTOR signaling in goat fetal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTORC1 inhibition impairs activation of the unfolded protein response and induces cell death during ER stress in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Approaches in Delineating mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of the mTOR Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that has emerged as a central regulator of cell growth, proliferation, metabolism, and survival. Its discovery is a fascinating story of scientific inquiry that began with a soil sample from Easter Island and has since blossomed into a major field of biomedical research, with profound implications for diseases such as cancer, diabetes, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery and history of mTOR, detailing the key experiments, the scientists who led the way, and the evolution of our understanding of its complex signaling network. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this dynamic area.

From a South Pacific Island to the Forefront of Cell Biology: The Discovery of Rapamycin and its Target

The journey to mTOR began with the discovery of rapamycin, a macrolide compound produced by the soil bacterium Streptomyces hygroscopicus. In the 1970s, a Canadian expedition to Easter Island (Rapa Nui) collected soil samples, from which Surendra Nath Sehgal and his colleagues at Ayerst Pharmaceuticals isolated this novel molecule.[1] Initially identified for its potent antifungal properties, rapamycin's journey into the core of cell biology was serendipitous.[1]

Subsequent studies in the 1980s and early 1990s revealed its powerful immunosuppressive and anti-proliferative effects, leading to its development as a clinical agent to prevent organ transplant rejection.[2][3] However, the molecular mechanism of rapamycin's action remained a mystery. A critical breakthrough came from the realization that to exert its effects, rapamycin first binds to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[3][4] This complex of FKBP12 and rapamycin then binds to and inhibits the activity of a previously unknown protein.

The race to identify this protein, the "target of rapamycin," was a pivotal moment in molecular biology. In the early 1990s, two independent lines of research converged on the same molecular target.

-

In Yeast: Michael N. Hall, at the Biozentrum of the University of Basel, used a genetic approach in the budding yeast Saccharomyces cerevisiae. By screening for yeast mutants resistant to the growth-inhibitory effects of rapamycin, his group identified two genes, TOR1 and TOR2 (Target of Rapamycin).[5][6][7] This seminal work, published in 1991 and 1993, provided the first genetic evidence for the existence of TOR.

-

In Mammalian Cells: Concurrently, several research groups in the United States were using biochemical approaches to purify the mammalian target of the FKBP12-rapamycin complex.

-

David M. Sabatini , then a graduate student in Solomon Snyder's lab at Johns Hopkins University, purified the protein from rat brain and named it RAFT1 (Rapamycin and FKBP12 Target 1).[8][9][10][11]

-

Stuart L. Schreiber 's group at Harvard University independently purified the same protein and called it FRAP (FKBP-Rapamycin Associated Protein).[12][13][14]

-

Robert T. Abraham 's laboratory at the Mayo Clinic also identified the protein and proposed the name mTOR (mammalian Target of Rapamycin), which was eventually adopted by the scientific community.[4]

-

The convergence of these genetic and biochemical studies in 1994 firmly established mTOR as the direct target of rapamycin and a key regulator of cell growth.[15]

Unraveling the Complexity: The Discovery of mTORC1 and mTORC2

Further research revealed that mTOR does not function as a monolithic entity but rather as the catalytic subunit of two distinct multi-protein complexes, each with unique components and downstream signaling functions. This discovery was another landmark in the mTOR field.

-

mTOR Complex 1 (mTORC1): In 2002, David Sabatini's laboratory identified Raptor (Regulatory Associated Protein of mTOR) as a key binding partner of mTOR.[8][11] The mTOR-Raptor interaction was found to be sensitive to rapamycin and crucial for phosphorylating downstream targets like S6K1 and 4E-BP1, thereby controlling processes like protein synthesis and cell size.[16] This complex was named mTORC1.[8][11]

-

mTOR Complex 2 (mTORC2): The Sabatini lab subsequently discovered another mTOR complex that was insensitive to acute rapamycin treatment.[8][11] This complex contained a different binding partner, Rictor (Rapamycin-Insensitive Companion of mTOR).[16] mTORC2 was shown to phosphorylate Akt at Serine 473, a critical step in the activation of this pro-survival kinase.[16]

The identification of these two complexes provided a framework for understanding the diverse and distinct roles of mTOR signaling in the cell.

Key Experiments in the Discovery of mTOR

The elucidation of the mTOR pathway was driven by a series of elegant and crucial experiments. Below are detailed methodologies for some of these key experimental approaches.

Purification of mTOR

The initial purification of mTOR was a significant biochemical challenge. The general approach involved affinity purification using the FKBP12-rapamycin complex.

Experimental Protocol: Affinity Purification of mTOR (FRAP/RAFT1)

-

Preparation of Affinity Matrix:

-

Recombinant FKBP12 is expressed and purified.

-

FKBP12 is coupled to a solid support matrix (e.g., NHS-activated Sepharose).

-

The FKBP12-matrix is then incubated with rapamycin to form the affinity resin.

-

-

Cell Lysate Preparation:

-

Rat brain tissue or cultured mammalian cells are homogenized in a lysis buffer containing non-ionic detergents (e.g., NP-40) and a cocktail of protease and phosphatase inhibitors.

-

The lysate is clarified by high-speed centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

The clarified lysate is incubated with the FKBP12-rapamycin affinity resin. The FKBP12-rapamycin complex on the resin specifically binds to mTOR in the lysate.

-

The resin is washed extensively with lysis buffer containing increasing salt concentrations to remove non-specifically bound proteins.

-

-

Elution:

-

mTOR is eluted from the affinity resin using a competitive agent, such as a high concentration of rapamycin or a solution that disrupts the protein-protein interaction.

-

-

Analysis:

-

The eluted fractions are analyzed by SDS-PAGE and silver staining to visualize the purified protein.

-

The identity of the purified protein is confirmed by protein sequencing or mass spectrometry.

-

In Vitro Kinase Assay for mTORC1 Activity

Demonstrating that mTOR is a kinase and that its activity is regulated by upstream signals was a critical step. Kinase assays are used to measure the ability of mTORC1 to phosphorylate its substrates.

Experimental Protocol: Immunoprecipitation-based mTORC1 Kinase Assay

-

Cell Culture and Treatment:

-

HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cells are serum-starved to reduce basal mTORC1 activity and then stimulated with growth factors (e.g., insulin) to activate the pathway.

-

-

Immunoprecipitation of mTORC1:

-

Cells are lysed in a CHAPS-based lysis buffer, which is crucial for preserving the integrity of the mTORC1 complex.[8]

-

The lysate is incubated with an antibody against a component of mTORC1 (e.g., anti-Raptor or anti-mTOR antibody) coupled to protein A/G beads.

-

The beads are washed several times with lysis buffer to remove non-specific proteins.

-

-

Kinase Reaction:

-

The immunoprecipitated mTORC1 on the beads is resuspended in a kinase assay buffer containing:

-

25 mM HEPES (pH 7.4)

-

50 mM KCl

-

10 mM MgCl2

-

1 mM DTT

-

-

A purified, recombinant substrate, such as GST-4E-BP1 or a peptide derived from S6K1, is added to the reaction.

-

The kinase reaction is initiated by the addition of ATP, typically including [γ-³²P]ATP to allow for the detection of substrate phosphorylation.

-

The reaction is incubated at 30°C for a defined period (e.g., 20-30 minutes).

-

-

Detection of Phosphorylation:

-

The reaction is stopped by adding SDS-PAGE sample buffer.

-

The samples are resolved by SDS-PAGE, and the gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

Alternatively, phosphorylation can be detected by Western blotting using a phospho-specific antibody against the substrate.

-

Identification of mTORC1 and mTORC2 Components by Co-Immunoprecipitation and Mass Spectrometry

The discovery of Raptor and Rictor as defining components of mTORC1 and mTORC2, respectively, was achieved through co-immunoprecipitation followed by mass spectrometry.

Experimental Protocol: Identification of mTOR-Interacting Proteins

-

Cell Lysis:

-

Large-scale cultures of mammalian cells (e.g., HeLa or HEK293T) are lysed in a mild lysis buffer (e.g., containing 0.3% CHAPS) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

The cell lysate is incubated with an antibody targeting mTOR (or a tagged version of mTOR) that is covalently coupled to beads.

-

As a control, a non-specific IgG antibody is used in a parallel immunoprecipitation.

-

-

Washing and Elution:

-

The beads are washed extensively to remove non-specifically bound proteins.

-

The mTOR-containing protein complexes are eluted from the beads, for example, by using a low pH buffer or a competing peptide if a tagged protein was used.

-

-

Protein Separation and Identification:

-

The eluted proteins are separated by one-dimensional SDS-PAGE.

-

The entire gel lane is excised and cut into smaller pieces.

-

The proteins in each gel slice are subjected to in-gel digestion with trypsin.

-

The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein database to identify the proteins present in the immunoprecipitate.

-

Proteins that are significantly enriched in the mTOR immunoprecipitation compared to the control IgG immunoprecipitation are considered bona fide mTOR-interacting proteins.

-

Quantitative Data on mTOR Signaling

The following tables summarize key quantitative data related to the mTOR pathway, providing a reference for researchers in the field.

Table 1: Inhibitor Sensitivities of mTOR Complexes

| Inhibitor | Target | IC50 | Cell Line/System | Reference |

| Rapamycin | mTORC1 (S6K1 phosphorylation) | ~0.5 nM | MCF7 cells | [17] |

| Rapamycin | mTORC1 (cell proliferation) | ~20 nM | MCF7 cells | [17] |

| Rapamycin | mTORC2 (Akt Ser473 phosphorylation) | 0.2 - 20 µM (chronic treatment) | Renal cancer cells | [17] |

Table 2: Key Protein-Protein Interactions in mTOR Complexes

| Interacting Proteins | Complex | Method of Detection | Functional Significance |

| mTOR - Raptor | mTORC1 | Co-immunoprecipitation, Mass Spectrometry | Essential for mTORC1 assembly and substrate recognition. |

| mTOR - Rictor | mTORC2 | Co-immunoprecipitation, Mass Spectrometry | Defines the mTORC2 complex and is crucial for its stability and function. |

| FKBP12-Rapamycin - mTOR | mTORC1 | Affinity Purification, X-ray Crystallography | Allosteric inhibition of mTORC1 activity. |

The mTOR Signaling Network: Visualizing the Pathways

The mTOR signaling network is a complex web of interactions that integrates a multitude of upstream signals to control a vast array of downstream cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the core components and connections of the mTORC1 and mTORC2 pathways.

The mTORC1 Signaling Pathway

Caption: The mTORC1 signaling pathway integrates signals from growth factors, amino acids, and cellular energy status to control key anabolic and catabolic processes.

The mTORC2 Signaling Pathway

Caption: The mTORC2 signaling pathway is primarily activated by growth factors and plays a critical role in cell survival, cytoskeletal dynamics, and metabolism.

Conclusion and Future Directions

The discovery of mTOR and the elucidation of its signaling pathways represent a paradigm shift in our understanding of how cells sense and respond to their environment to control growth and metabolism. From its origins as the target of a natural product from a remote island, mTOR has become a central node in a vast and intricate signaling network that is fundamental to human health and disease. The development of rapamycin and its analogs (rapalogs) as mTORC1 inhibitors has already had a significant clinical impact, particularly in oncology and transplantation medicine.

However, many questions remain. The precise mechanisms of mTORC2 regulation are still being unraveled. The full spectrum of upstream inputs and downstream outputs of both complexes continues to be explored. Furthermore, the development of more specific and potent inhibitors, including dual mTORC1/mTORC2 inhibitors and substrate-selective inhibitors, holds great promise for the treatment of a wide range of diseases. The ongoing research in the mTOR field, building on the foundational discoveries detailed in this guide, will undoubtedly continue to yield critical insights into the fundamental processes of life and provide new avenues for therapeutic intervention.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of a metabolic gene regulatory network downstream of mTOR complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 9. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of mTORC1 by Upstream Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Regulation of mTORC1 by Upstream Stimuli | Semantic Scholar [semanticscholar.org]

- 13. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dichotomy of mTOR Signaling: A Technical Guide to mTORC1 and mTORC2

For Immediate Release

A Deep Dive into the Core Mechanisms of Cellular Growth and Metabolism: Distinguishing the mTORC1 and mTORC2 Complexes

This technical guide provides an in-depth exploration of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. These two distinct protein complexes, while sharing the catalytic mTOR kinase, play divergent and critical roles in regulating cell growth, proliferation, metabolism, and survival. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural, functional, and regulatory differences between these two pivotal signaling hubs.

Core Structural Differences: A Tale of Two Scaffolds

The fundamental distinction between mTORC1 and mTORC2 lies in their unique scaffolding proteins, which dictate their respective substrate specificities and upstream regulation. mTORC1 incorporates the Regulatory-Associated Protein of mTOR (Raptor) , while mTORC2 is defined by the presence of the Rapamycin-Insensitive Companion of mTOR (Rictor) .[1][2] These core components, along with shared and unique subunits, assemble into large, dynamic complexes.

Table 1: Comparative Analysis of mTORC1 and mTORC2 Subunits

| Subunit | mTORC1 Molecular Weight (kDa) | mTORC2 Molecular Weight (kDa) | Function |

| mTOR | ~289 | ~289 | Serine/threonine kinase, catalytic core of both complexes.[3] |

| Raptor | ~150 | - | Scaffolding protein, recruits substrates to mTORC1.[4][5] |

| Rictor | - | ~192 | Scaffolding protein, essential for mTORC2 assembly and substrate recognition.[6] |

| mLST8 (GβL) | ~36 | ~36 | Stabilizes the mTOR kinase domain and is shared by both complexes.[7][8] |

| DEPTOR | ~46 | ~46 | Endogenous inhibitor that binds to the FAT domain of mTOR in both complexes.[9][10] |

| PRAS40 | ~40 | - | Inhibitory subunit of mTORC1, phosphorylation by Akt relieves inhibition. |

| mSin1 | - | ~59 | Essential for mTORC2 integrity and is involved in substrate presentation. |

| Protor1/2 | - | ~40/37 | Rictor-binding subunit of mTORC2, may regulate substrate specificity. |

Upstream Regulation: Distinct Inputs for Divergent Fates

The activation of mTORC1 and mTORC2 is governed by distinct sets of upstream signals, reflecting their specialized cellular roles.

mTORC1 is primarily regulated by nutrients (amino acids), growth factors (insulin), energy status (ATP levels), and stress .[7][11] Amino acids, particularly leucine, signal to mTORC1 through the Rag GTPases, promoting its translocation to the lysosomal surface where it can be activated by Rheb. Growth factors activate the PI3K-Akt pathway, which in turn inhibits the TSC complex, a negative regulator of Rheb.

mTORC2 is predominantly activated by growth factors through the PI3K pathway.[11][12] The binding of growth factors to their receptors leads to the production of PIP3, which is thought to recruit and activate mTORC2 at the plasma membrane. Unlike mTORC1, mTORC2 is largely insensitive to nutrient availability.

Downstream Effectors and Cellular Functions: Two Complexes, Two Destinies

The distinct substrate repertoires of mTORC1 and mTORC2 lead to the regulation of a wide array of cellular processes.

mTORC1 is a master regulator of anabolism , promoting protein synthesis, lipid biogenesis, and cell growth, while inhibiting catabolic processes like autophagy. Its key downstream targets include:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 at Thr389 leads to increased protein synthesis and cell growth.

-

eIF4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 at Ser65 releases its inhibition on the translation initiation factor eIF4E, promoting cap-dependent translation.

mTORC2 primarily regulates cell survival, proliferation, and cytoskeletal organization . Its main downstream effectors are members of the AGC kinase family:

-

Akt: Phosphorylation of Akt at Ser473 is a hallmark of mTORC2 activity and is crucial for its full activation, leading to cell survival and proliferation.

-

Protein Kinase C α (PKCα): mTORC2-mediated phosphorylation of PKCα at Ser657 is involved in regulating the actin cytoskeleton.

-

Serum- and glucocorticoid-induced kinase 1 (SGK1): Phosphorylation by mTORC2 activates SGK1, which is involved in ion transport and cell survival.

Experimental Protocols for Differentiating mTORC1 and mTORC2 Activity

Distinguishing the activities of mTORC1 and mTORC2 is crucial for research and drug development. Below are key experimental protocols.

In Vitro Kinase Assay

Objective: To measure the kinase activity of immunoprecipitated mTORC1 or mTORC2 towards a specific substrate.

Methodology for mTORC1 Kinase Assay: [13][14]

-

Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody.

-

Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing a purified substrate (e.g., recombinant 4E-BP1 or a peptide substrate) and ATP (often radiolabeled with ³²P).

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Detection: Stop the reaction and analyze substrate phosphorylation by SDS-PAGE and autoradiography or by western blotting with a phospho-specific antibody.

Methodology for mTORC2 Kinase Assay: [[“]][16][17]

-

Immunoprecipitation: Immunoprecipitate mTORC2 from cell lysates using an anti-Rictor antibody.

-

Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing a purified, inactive substrate (e.g., recombinant Akt1) and ATP.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Detection: Analyze substrate phosphorylation (e.g., p-Akt at Ser473) by western blotting.

Western Blotting for Downstream Phosphorylation

Objective: To assess the activity of mTORC1 and mTORC2 in cells by measuring the phosphorylation status of their specific downstream targets.

-

Cell Lysis: Lyse cells under conditions that preserve protein phosphorylation (i.e., with phosphatase and protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-S6K1 Thr389 for mTORC1, or anti-p-Akt Ser473 for mTORC2).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.

Table 2: Key Phospho-Specific Antibodies for Assessing mTORC1/C2 Activity

| Complex | Target | Phosphorylation Site |

| mTORC1 | S6K1 | Threonine 389 (Thr389) |

| mTORC1 | 4E-BP1 | Serine 65 (Ser65) |

| mTORC2 | Akt | Serine 473 (Ser473) |

| mTORC2 | PKCα | Serine 657 (Ser657) |

Conclusion: Implications for Research and Drug Development

The distinct structural and regulatory features of mTORC1 and mTORC2 translate into their specialized and non-redundant roles in cellular physiology. A thorough understanding of these differences is paramount for the development of targeted therapies for a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, where mTOR signaling is frequently dysregulated. The methodologies and data presented in this guide provide a robust framework for researchers to dissect the intricate workings of these two critical signaling complexes. By leveraging this knowledge, the scientific community can continue to unravel the complexities of mTOR signaling and pave the way for novel therapeutic interventions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. "Discrete Signaling Mechanisms of mTORC1 and mTORC2: Connected Yet Apar" by Meena Jhanwar-Uniyal, A Amin et al. [touroscholar.touro.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Proline-rich Akt Substrate of 40 kDa (PRAS40) Is a Physiological Substrate of Mammalian Target of Rapamycin Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pediaa.com [pediaa.com]

- 7. differencebetween.com [differencebetween.com]

- 8. researchgate.net [researchgate.net]

- 9. Bipartite binding and partial inhibition links DEPTOR and mTOR in a mutually antagonistic embrace | eLife [elifesciences.org]

- 10. mTORC1 and mTORC2 in cancer and the tumor microenvironment. | Vanderbilt University Medical Center [medsites.vumc.org]

- 11. Bipartite binding and partial inhibition links DEPTOR and mTOR in a mutually antagonistic embrace - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of human mTOR complexes by DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. consensus.app [consensus.app]

- 16. researchgate.net [researchgate.net]

- 17. Interactions between mTORC2 core subunits Rictor and mSin1 dictate selective and context-dependent phosphorylation of substrate kinases SGK1 and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Rictor Phosphorylation Sites Reveals Direct Regulation of mTOR Complex 2 by S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of mTOR Signaling: An In-Depth Technical Guide to its Function Across Diverse Tissue Types

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival. As a critical sensor of intracellular and extracellular cues, such as growth factors, nutrients, energy levels, and stress, mTOR signaling plays a pivotal role in maintaining tissue homeostasis. Its dysregulation is implicated in a wide range of pathologies, including cancer, metabolic diseases, neurological disorders, and immune dysfunction. This technical guide provides a comprehensive overview of mTOR function in key tissue types, detailing the core signaling pathways, experimental methodologies to interrogate its activity, and quantitative data to facilitate comparative analysis.

Core mTOR Signaling Pathways: mTORC1 and mTORC2

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes share the mTOR kinase catalytic subunit but are defined by unique protein components that dictate their upstream regulation and downstream targets.

mTORC1 is a master regulator of cell growth and proliferation. It is sensitive to a wide array of stimuli including growth factors, amino acids, glucose, and cellular energy status. Key components of mTORC1 include mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with SEC13 protein 8). Upon activation, mTORC1 phosphorylates several key downstream effectors to promote anabolic processes and inhibit catabolic ones. Its primary targets include:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation, which in turn promotes protein synthesis by phosphorylating ribosomal protein S6 and other components of the translational machinery.

-

eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.

-

ULK1: mTORC1 inhibits autophagy by phosphorylating and inactivating the ULK1 complex, a key initiator of the autophagic process.

mTORC2 is primarily involved in cell survival, cytoskeletal organization, and metabolism. It is generally considered to be rapamycin-insensitive and is activated by growth factors through a mechanism that is less well understood than that of mTORC1. The defining components of mTORC2 are mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8. Key downstream targets of mTORC2 include:

-

Akt: mTORC2 is a crucial kinase for the full activation of Akt (also known as protein kinase B) through phosphorylation at Serine 473. Activated Akt then goes on to regulate a multitude of cellular processes, including cell survival and proliferation.

-

Protein Kinase C (PKC): mTORC2 can phosphorylate and activate certain isoforms of PKC, which are involved in cytoskeletal dynamics.

-

Serum- and glucocorticoid-induced kinase 1 (SGK1): mTORC2-mediated activation of SGK1 plays a role in ion transport and cell survival.

Below are diagrams illustrating the core mTORC1 and mTORC2 signaling pathways.

mTOR Function in Different Tissue Types

The functional outputs of mTOR signaling are highly context-dependent and vary significantly across different tissue types, reflecting the specialized physiological roles of each tissue.

Skeletal Muscle

In skeletal muscle, mTORC1 is a primary driver of protein synthesis and is essential for muscle hypertrophy in response to resistance exercise and nutrient availability, particularly amino acids like leucine.[1] Persistent activation of mTORC1 is crucial for maintaining muscle mass, and its inactivation can lead to muscle atrophy.[1] Resistance exercise has been shown to increase the phosphorylation of S6K1, a downstream target of mTORC1, by 2- to 2.5-fold during recovery.[2]

| Condition | mTORC1 Activity Marker | Fold Change | Reference |

| Resistance Exercise (Human) | p-S6K1 (Thr421/Ser424) | ↑ ~2-2.5 | [2] |

| Resistance Exercise (Human) | p-4E-BP1 (Thr37/46) | ↓ to 27% of pre-exercise | [2] |

| Resistance Exercise + Protein (Human) | p-S6K1 (Thr389) | ↑ ~78% | [3] |

| Resistance Exercise (Human) | p-mTOR (Ser2448) | ↑ (significant at 4h post-exercise) | [4] |

Adipose Tissue

mTOR signaling in adipose tissue is a critical regulator of adipogenesis, lipid metabolism, and the endocrine function of fat cells. Both mTORC1 and mTORC2 play roles in these processes. Dysregulation of mTOR signaling in adipose tissue is strongly linked to obesity and insulin resistance. For instance, mice with a fat cell-specific knockout of Rictor (a key component of mTORC2) exhibit impaired insulin-stimulated glucose uptake and suppression of lipolysis.[5] In these mice, rictor protein levels in fat cells were reduced by approximately 90%.[5] Conversely, ablation of Raptor (an mTORC1 component) in adipocytes leads to lipodystrophy and metabolic disease.

| Genotype/Condition | Protein/Activity Measured | Change | Reference |

| Fat cell-specific Rictor KO | Rictor protein in fat cells | ↓ ~90% | [5] |

| Fat cell-specific Rictor KO | Insulin-stimulated p-Akt (S473) | Abolished | [5] |

| High-Fat Diet (Mice) | p-S6K1 in adipose tissue | ↑ | [6][7] |

| 4E-BP1/2 Double KO (Mice) | Insulin-stimulated p-Akt (S473) in adipose | ↓ | [7] |

Liver

The liver is a central hub for metabolism, and mTOR signaling plays a crucial role in regulating hepatic glucose and lipid metabolism. mTORC1, in particular, is involved in the control of lipogenesis and gluconeogenesis. Insulin is a potent activator of mTORC1 in the liver, and this signaling axis is often dysregulated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). In a rat hepatocyte model, insulin stimulation led to a 25-fold increase in SREBP-1c mRNA, a key lipogenic transcription factor, in an mTORC1-dependent manner.[8]

| Condition | mTORC1 Activity Marker/Target | Fold Change | Reference |

| Insulin Stimulation (Rat Hepatocytes) | SREBP-1c mRNA | ↑ ~25 | [8] |

| Refeeding after Fasting (Mice) | ATF4 protein | ↑ (mTORC1-dependent) | [9] |

| High-Fat Diet (Mice) | p-S6K1 in liver | ↑ | [6][7] |

| Rapamycin treatment (Insulin-stimulated hepatocytes) | p-S6 | ↓ >50 | [10] |

Brain

In the central nervous system, mTOR signaling is essential for a wide range of neuronal functions, including development, synaptic plasticity, and memory formation. Both mTORC1 and mTORC2 are implicated in these processes. For example, brain-derived neurotrophic factor (BDNF) can activate mTOR in neuronal dendrites, leading to local protein synthesis that is required for synaptic plasticity. Following BDNF stimulation in cortical neurons, a significant increase in the phosphorylation of mTOR, 4E-BP1, and S6K was observed.[3] Furthermore, the formation of long-term memory has been shown to require the activation of mTOR in the hippocampus.[2]

| Condition | mTORC1/C2 Activity Marker | Change | Reference |

| BDNF Stimulation (Cortical Neurons) | p-mTOR (Ser2448) | ↑ | [3] |

| BDNF Stimulation (Cortical Neurons) | p-4E-BP1 | ↑ | [3] |

| BDNF Stimulation (Cortical Neurons) | p-S6K | ↑ | [3] |

| Inhibitory Avoidance Training (Rat Hippocampus) | p-mTOR/total mTOR ratio | ↑ (biphasic) | [11] |

Immune System

mTOR signaling is a critical regulator of immune cell differentiation, activation, and function. It integrates signals from the immune microenvironment to coordinate metabolic reprogramming necessary for an effective immune response. Both mTORC1 and mTORC2 are involved in shaping the fate of various immune cells, including T cells, B cells, and myeloid cells. For instance, upon T-cell receptor (TCR) and CD28 co-stimulation, mTORC1 activity is robustly induced, leading to the phosphorylation of S6K1 and 4E-BP1, which is essential for T-cell proliferation and differentiation.

| Condition | mTORC1 Activity Marker | Observation | Reference |

| T-cell activation (CD3/CD28 stimulation) | p-S6 | Rapid and transient increase | [12] |

| Type I Interferon treatment | p-p70 S6K (Thr421/Ser424) | Rapid increase | |

| Type I Interferon treatment | p-4E-BP1 | Increase |

Experimental Protocols

Accurate assessment of mTOR signaling is crucial for understanding its physiological roles and for the development of targeted therapeutics. Below are detailed methodologies for key experiments used to interrogate the mTOR pathway.

Western Blotting for mTOR Signaling Components

Western blotting is a widely used technique to detect and quantify the expression and phosphorylation status of proteins in the mTOR pathway.

1. Sample Preparation:

-

Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis:

-

Separate proteins by SDS-PAGE. For high molecular weight proteins like mTOR (~289 kDa), a lower percentage acrylamide gel (e.g., 6-8%) is recommended.

-

Load equal amounts of protein per lane.

3. Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane. For large proteins, an overnight wet transfer at a low voltage in the cold room is often optimal.

4. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., total mTOR, phospho-mTOR (Ser2448), total S6K1, phospho-S6K1 (Thr389), total 4E-BP1, phospho-4E-BP1 (Thr37/46)) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

5. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.

Immunoprecipitation of mTORC1 and mTORC2

Immunoprecipitation (IP) is used to isolate specific mTOR complexes from cell or tissue lysates to study their composition and activity.

1. Lysate Preparation:

-

Lyse cells or tissues in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors) to preserve the integrity of the mTOR complexes.

-

Clarify the lysate by centrifugation.

2. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for a unique component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

3. Washing:

-